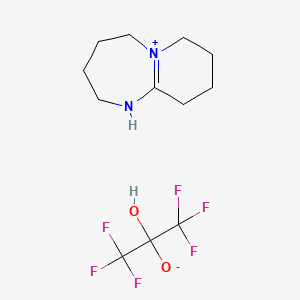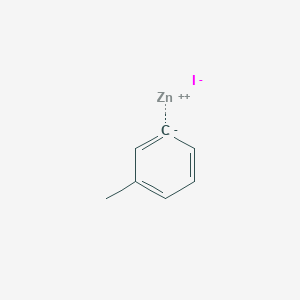
zinc;methylbenzene;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of zinc;methylbenzene;iodide typically involves the reaction of zinc iodide with methylbenzene under specific conditions. One common method is to dissolve zinc iodide in methylbenzene and allow the mixture to react at elevated temperatures. The reaction can be represented as:
ZnI2+C6H5CH3→Zn(C6H5CH3)I2
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Zinc;methylbenzene;iodide can undergo oxidation reactions, where the methyl group in methylbenzene is oxidized to form benzoic acid.
Reduction: The compound can also participate in reduction reactions, where the iodide ions can be reduced to iodine.
Substitution: Substitution reactions can occur, where the iodide ions are replaced by other halides or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reducing Agents: Zinc in dilute mineral acid or sodium sulfide in ammonium hydroxide solution.
Substitution Reagents: Halides such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid
Reduction: Iodine
Substitution: Various halogenated methylbenzenes
Wissenschaftliche Forschungsanwendungen
Chemistry
Zinc;methylbenzene;iodide is used as a reagent in organic synthesis, particularly in the formation of Grignard reagents and other organometallic compounds. It is also employed in catalysis for various chemical reactions.
Biology and Medicine
In biological research, zinc complexes are studied for their potential therapeutic applications, including anticancer and antimicrobial properties. This compound may be explored for similar applications due to its unique coordination chemistry.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also utilized in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of zinc;methylbenzene;iodide involves the coordination of zinc ions with the methylbenzene and iodide ions. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc chloride (ZnCl₂)
- Zinc bromide (ZnBr₂)
- Methylbenzene (C₆H₅CH₃)
- Iodobenzene (C₆H₅I)
Uniqueness
Zinc;methylbenzene;iodide is unique due to its specific coordination structure, which imparts distinct chemical properties compared to other zinc halides or methylbenzene derivatives
Eigenschaften
Molekularformel |
C7H7IZn |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
zinc;methylbenzene;iodide |
InChI |
InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GFDZNGFKUKUHTR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C[C-]=C1.[Zn+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B15094059.png)
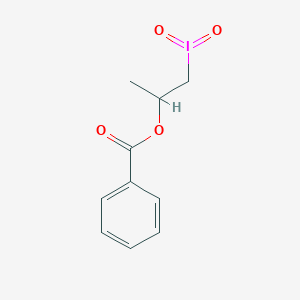
![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
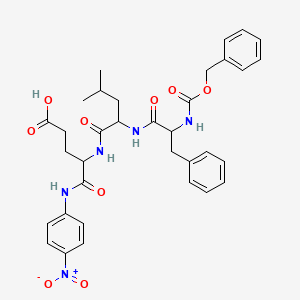
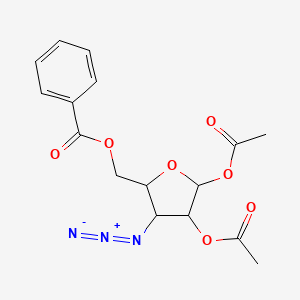
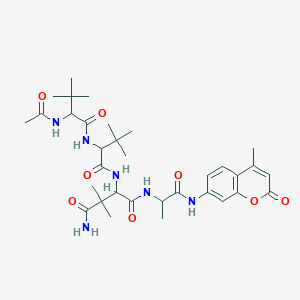
![methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B15094106.png)
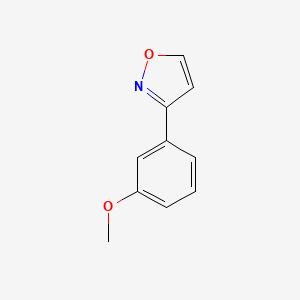
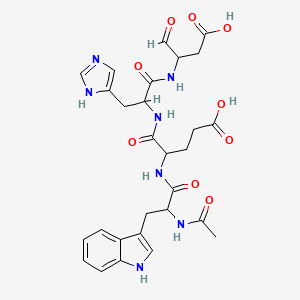
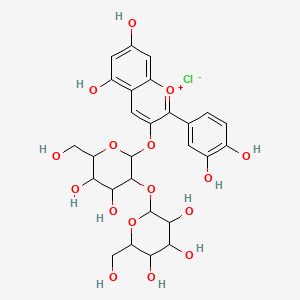
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
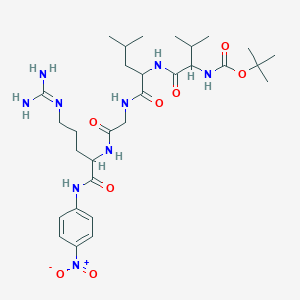
![N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine](/img/structure/B15094152.png)
